

# 1-(1H-Indazol-5-yl)ethanone NMR and mass spectrometry data

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## Compound of Interest

Compound Name: 1-(1H-Indazol-5-yl)ethanone

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An In-depth Technical Guide to the Mass Spectrometry and NMR Spectroscopy of **1-(1H-Indazol-5-yl)ethanone**

## Abstract

**1-(1H-Indazol-5-yl)ethanone** is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science.<sup>[1]</sup> Its utility in the synthesis of novel therapeutic agents necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for **1-(1H-Indazol-5-yl)ethanone**. By elucidating its characteristic fragmentation patterns and spectral signatures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization in complex research settings.

## Mass Spectrometry Analysis: Unveiling the Molecular Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For **1-(1H-Indazol-5-yl)ethanone** ( $C_9H_8N_2O$ ), electron impact (EI) ionization provides distinct, reproducible fragmentation that is characteristic of its keto-aromatic structure.

## Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of **1-(1H-Indazol-5-yl)ethanone** is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC-MS) inlet.
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ( $M^{+\bullet}$ ).
- Fragmentation: The energetically unstable molecular ion undergoes fragmentation into smaller, characteristic charged ions and neutral radicals.[\[2\]](#)
- Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

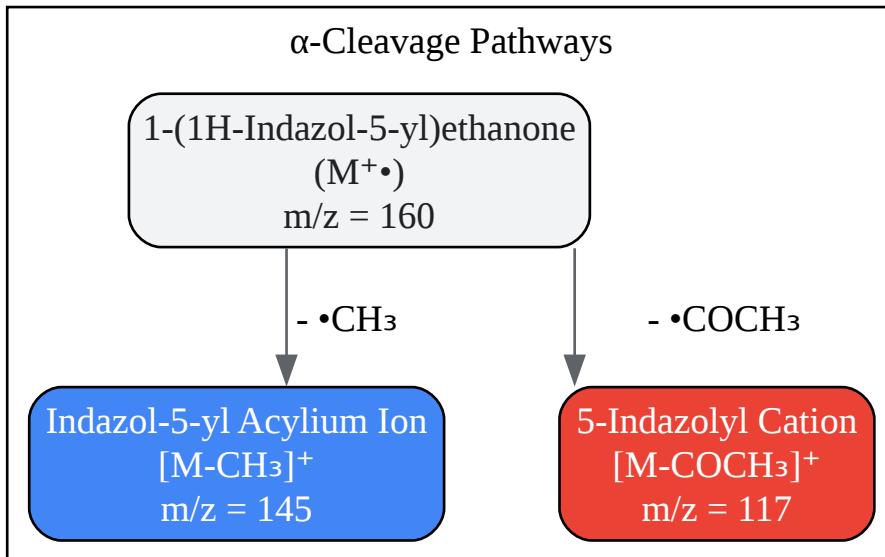
## Molecular Ion and Fragmentation Pathway

The mass spectrum of **1-(1H-Indazol-5-yl)ethanone** is characterized by a prominent molecular ion peak and key fragment ions resulting from predictable cleavage events.

- Molecular Ion ( $M^{+\bullet}$ ): The molecular ion peak is observed at an m/z of 160, corresponding to the molecular weight of the compound ( $C_9H_8N_2O$ ). The presence of two nitrogen atoms means this peak adheres to the nitrogen rule (an even molecular weight).
- Primary Fragmentation: The principal fragmentation pathway for ketones is  $\alpha$ -cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[\[3\]](#)[\[4\]](#)
  - Loss of a Methyl Radical ( $[M-15]^+$ ): The most favorable  $\alpha$ -cleavage event is the loss of a methyl radical ( $\bullet CH_3$ ), resulting in a highly stable acylium ion at m/z 145. This is often the base peak in the spectrum due to the resonance stabilization of the resulting cation across the indazole ring system.

- Loss of an Acetyl Radical ( $[M-43]^+$ ): A less common cleavage involves the loss of the entire acetyl group ( $\bullet\text{COCH}_3$ ) to produce an indazolyl cation at  $m/z$  117.

The fragmentation process is visualized in the diagram below.



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Caption: Key EI-MS fragmentation pathways for **1-(1H-Indazol-5-yl)ethanone**.

## Summary of Mass Spectrometry Data

The expected primary ions in the EI mass spectrum are summarized in the table below.

<b>m/z</b>	<b>Proposed Fragment Ion</b>	<b>Formula</b>	<b>Fragmentation Mechanism</b>	<b>Relative Intensity</b>
160	Molecular Ion $[M]^{+}\bullet$	$[\text{C}_9\text{H}_8\text{N}_2\text{O}]^{+}\bullet$	-	Moderate to High
145	$[M - \text{CH}_3]^+$	$[\text{C}_8\text{H}_5\text{N}_2\text{O}]^+$	α-cleavage: Loss of methyl radical	High (Often Base Peak)
117	$[M - \text{COCH}_3]^+$	$[\text{C}_7\text{H}_5\text{N}_2]^+$	α-cleavage: Loss of acetyl radical	Moderate

# Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-(1H-Indazol-5-yl)ethanone** provide a complete picture of its proton and carbon framework. NMR is particularly crucial for distinguishing between N-1 and N-2 substituted indazole isomers, although in this case, substitution is on the carbocyclic ring.[5][6]

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1-(1H-Indazol-5-yl)ethanone** is dissolved in 0.6-0.7 mL of a deuterated solvent, typically  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ . Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR: A standard proton experiment is run to determine the chemical shifts, multiplicities, coupling constants, and integrations of all protons.
- $^{13}\text{C}$  NMR: A proton-decoupled carbon experiment (e.g., Broadband Decoupled) is performed to identify the chemical shifts of all unique carbon atoms.
- 2D NMR (Optional): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed.[7]

The molecular structure with IUPAC numbering is shown below for reference.

Caption: Structure and numbering of **1-(1H-Indazol-5-yl)ethanone**.

## $^1\text{H}$ NMR Spectral Analysis

The proton NMR spectrum reveals five distinct signals corresponding to the indazole ring, the N-H proton, and the acetyl group. The analysis is best performed in  $\text{DMSO-d}_6$ , which allows for clear observation of the exchangeable N-H proton.

Proton Assignment	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)	Integration	Rationale
H1 (N-H)	broad singlet	~13.3	-	1H	Acidic proton on nitrogen, exchangeable with D <sub>2</sub> O.
H4	singlet (s) or narrow doublet (d)	~8.4	J ≈ 0.8 Hz (meta)	1H	Ortho to the electron-withdrawing acetyl group, highly deshielded.
H3	singlet (s)	~8.2	-	1H	Proton on the pyrazole ring, adjacent to two N atoms.
H6	doublet of doublets (dd)	~7.9	J ≈ 8.8, 1.5 Hz	1H	Ortho to H7 and meta to H4.
H7	doublet (d)	~7.7	J ≈ 8.8 Hz	1H	Ortho to H6.
H8 (CH <sub>3</sub> )	singlet (s)	~2.6	-	3H	Protons of the acetyl methyl group.

## <sup>13</sup>C NMR Spectral Analysis

The proton-decoupled <sup>13</sup>C NMR spectrum shows nine distinct signals, corresponding to the seven carbons of the indazole ring system and the two carbons of the acetyl substituent.

Carbon Assignment	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
C9 (C=O)	~197.0	Carbonyl carbon, highly deshielded.
C7a	~140.5	Bridgehead carbon adjacent to N1.
C3	~135.0	Carbon in the pyrazole ring between N1 and N2.
C5	~132.0	Quaternary carbon attached to the electron-withdrawing acetyl group.
C3a	~127.0	Bridgehead carbon adjacent to C4.
C6	~124.5	Aromatic CH carbon.
C4	~121.0	Aromatic CH carbon ortho to the acetyl group.
C7	~111.0	Aromatic CH carbon.
C8 ( $\text{CH}_3$ )	~27.0	Aliphatic carbon of the acetyl methyl group.

## Conclusion

The analytical data presented in this guide provide a robust and definitive spectroscopic profile for **1-(1H-Indazol-5-yl)ethanone**. The mass spectrum is characterized by a molecular ion at  $m/z$  160 and a primary fragment at  $m/z$  145, resulting from the loss of a methyl radical via  $\alpha$ -cleavage. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra display a set of unique, well-resolved signals that are fully consistent with the assigned structure. This comprehensive dataset serves as an authoritative reference for researchers, enabling confident identification, quality control, and further investigation of this important chemical entity in academic and industrial laboratories.

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